Dehydro-D-arabinono-1,4-lactone
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Overview
Description
Dehydro-D-arabinono-1,4-lactone is a gamma-lactone that is 5-(hydroxymethyl)furan-2(5H)-one substituted at positions 3 and 4 by hydroxy groups (the 5R-stereoisomer). It has a role as a cofactor, an antioxidant and a fungal metabolite. It is a conjugate acid of a dehydro-D-arabinono-1,4-lactone(1-).
Dehydro-D-arabinono-1,4-lactone is a natural product found in Sclerotinia sclerotiorum and Trypanosoma brucei with data available.
Scientific Research Applications
Bacterial Production and Bioconversion Lee et al. (1999) found that Escherichia coli, which naturally lacks D-arabinono-1,4-lactone oxidase, could be genetically modified to express this enzyme from Saccharomyces cerevisiae. This modification enabled the bacteria to produce both D-erythroascorbic acid and L-ascorbic acid, providing a basis for exploring microbial production of these important compounds (Lee et al., 1999).
Characterization in Different Organisms The enzyme D-arabinono-1,4-lactone oxidase, which catalyzes the final step in D-erythroascorbic acid biosynthesis, was extensively characterized in Candida albicans by Huh et al. (1994). Their research provided insights into the enzyme's molecular structure, activity, and function in different fungal species (Huh et al., 1994).
Chemical Properties and Stability Shafizadeh and Lai (1975) explored the thermal degradation properties of related compounds, including 2-deoxy-D-arabino-hexonic acid and 3-deoxy-D-ribo-hexono-1,4-lactone. Their findings contribute to the understanding of the chemical stability and decomposition pathways of these lactones under various conditions (Shafizadeh & Lai, 1975).
Enzyme Mechanisms and Reactions The reaction mechanism of D-galactose dehydrogenases and their interaction with related compounds, including D-arabinono-1,4-lactone, was studied by Ueberschär et al. (1974). This research adds to the knowledge of enzyme-catalyzed reactions and substrate specificity involving lactones in various microbial species (Ueberschär et al., 1974).
Decolorization of Synthetic Dyes Verma et al. (2004) investigated the use of a system containing D-arabinono-1,4-lactone for the decolorization and reduction of toxicity of various synthetic dyes. This study suggests potential environmental applications in the treatment of industrial waste containing synthetic dyes (Verma et al., 2004).
properties
CAS RN |
138760-70-0 |
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Molecular Formula |
C5H6O5 |
Molecular Weight |
146.098 |
IUPAC Name |
(2R)-3,4-dihydroxy-2-(hydroxymethyl)-2H-furan-5-one |
InChI |
InChI=1S/C5H6O5/c6-1-2-3(7)4(8)5(9)10-2/h2,6-8H,1H2/t2-/m1/s1 |
InChI Key |
ZZZCUOFIHGPKAK-UWTATZPHSA-N |
SMILES |
C(C1C(=C(C(=O)O1)O)O)O |
synonyms |
2(5H)-Furanone, 3,4-dihydroxy-5-(hydroxymethyl)-, (R)- (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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